2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate
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Overview
Description
2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromene core substituted with a phenyl group and a methyl group, along with an azaniumylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 6-methyl-2-phenylchromen-4-one is reacted with glycine in the presence of a suitable base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-vinylchromen-2-ylidene)malononitrile
- 2-(2-vinylchromen-4-ylidene)malononitrile
- 2-(2-methylchromen-4-ylidene)malononitrile
Uniqueness
2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and specific reactivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(6-methyl-2-phenylchromen-4-ylidene)azaniumylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-8-16-14(9-12)15(19-11-18(20)21)10-17(22-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)/b19-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTKUIJMJYIEBP-XDJHFCHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=[NH+]CC(=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CC(=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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